molecular formula C7H4BrF3N2O B13649081 6-Bromo-4-(trifluoromethyl)nicotinamide

6-Bromo-4-(trifluoromethyl)nicotinamide

Cat. No.: B13649081
M. Wt: 269.02 g/mol
InChI Key: GXGCGYUTHMVDSB-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4BrF3N2O and a molecular weight of 269.02 g/mol It is a derivative of nicotinamide, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinamide typically involves the bromination of 4-(trifluoromethyl)nicotinamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)nicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce various aryl or alkyl-substituted nicotinamides.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and bromine atom contribute to its unique reactivity and binding properties. The compound can inhibit or activate certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)nicotinamide: Lacks the bromine atom but shares the trifluoromethyl group.

    6-Chloro-4-(trifluoromethyl)nicotinamide: Similar structure with a chlorine atom instead of bromine.

    4-(Trifluoromethyl)pyridine-3-carboxamide: Similar core structure but different functional groups.

Uniqueness

6-Bromo-4-(trifluoromethyl)nicotinamide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H4BrF3N2O

Molecular Weight

269.02 g/mol

IUPAC Name

6-bromo-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H4BrF3N2O/c8-5-1-4(7(9,10)11)3(2-13-5)6(12)14/h1-2H,(H2,12,14)

InChI Key

GXGCGYUTHMVDSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)N)C(F)(F)F

Origin of Product

United States

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